molecular formula C26H25ClN4O2S B2990572 6-(4-chlorobenzyl)-2-(((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)thio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one CAS No. 1112430-50-8

6-(4-chlorobenzyl)-2-(((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)thio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one

Cat. No.: B2990572
CAS No.: 1112430-50-8
M. Wt: 493.02
InChI Key: QLKGIDBYTLVUCG-UHFFFAOYSA-N
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Description

This compound is a pyrido[4,3-d]pyrimidin-4(3H)-one derivative characterized by two critical structural motifs:

  • 2-(((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)thio) side chain: A sulfur-containing oxazole moiety, which may influence redox properties, hydrogen bonding, and steric effects.

Properties

IUPAC Name

6-[(4-chlorophenyl)methyl]-2-[[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methylsulfanyl]-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25ClN4O2S/c1-16-3-7-19(8-4-16)25-28-23(17(2)33-25)15-34-26-29-22-11-12-31(14-21(22)24(32)30-26)13-18-5-9-20(27)10-6-18/h3-10H,11-15H2,1-2H3,(H,29,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLKGIDBYTLVUCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=C(O2)C)CSC3=NC4=C(CN(CC4)CC5=CC=C(C=C5)Cl)C(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 6-(4-chlorobenzyl)-2-(((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)thio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides an in-depth analysis of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C26H25ClN4O2S
  • Molecular Weight : 493.02 g/mol
  • Purity : Typically around 95% .

This compound features a chlorobenzyl group, an oxazole ring, and a tetrahydropyrido-pyrimidinone structure, which may contribute to its biological properties.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor activities. For instance, the combination of trametinib and 4-methylumbelliferone demonstrated enhanced antitumor effects in malignant pleural mesothelioma by inhibiting the ERK pathway and downregulating CD44 expression .

The proposed mechanism of action for this compound includes:

  • Inhibition of Kinases : The compound may inhibit specific kinases involved in tumor progression.
  • Regulation of Cell Signaling Pathways : It potentially modulates pathways such as the MAPK/ERK pathway, which is crucial in cancer cell proliferation and survival .

Antimicrobial Activity

Compounds with similar structures have shown promising antimicrobial properties. For example, mercapto-substituted derivatives have demonstrated significant antibacterial activity against various pathogenic bacteria . This suggests that the thioether functionality present in the compound may enhance its interaction with bacterial targets.

Table of Biological Activities

Activity TypeRelated CompoundsObserved EffectsReference
AntitumorTrametinib + 4-MUInhibition of tumor growth
AntimicrobialMercapto derivativesEffective against pathogenic bacteria
Enzyme InhibitionTetramisole analogsInhibition of alkaline phosphatase

Case Study 1: Antitumor Efficacy

In a study involving malignant pleural mesothelioma cells, the combination therapy using trametinib and 4-methylumbelliferone resulted in a greater reduction in tumor cell viability compared to either agent alone. The study utilized cell viability assays and mouse xenograft models to validate the findings .

Case Study 2: Antimicrobial Properties

Research on mercapto-substituted compounds revealed that they possess significant antibacterial activity against common pathogens. The study highlighted the structure-activity relationship (SAR) that underpins their efficacy, suggesting that modifications to the thioether group can enhance antibacterial potency .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Pyrido-Pyrimidinone Derivatives

Compound Name/ID Core Structure Key Substituents Inferred Bioactivity/Target Source Evidence
Target Compound Pyrido[4,3-d]pyrimidin-4(3H)-one 6-(4-chlorobenzyl), 2-(oxazole-thioether) Kinase inhibition (speculative)
50e () Pyrido[3,4-d]pyrimidin-4(3H)-one 8-(piperidine-ethyl-pyrazole), 3-(trimethylsilyl) Cell proliferation modulation
VEGFR-2 Inhibitors () Thieno[2,3-d]pyrimidin-4(3H)-one 3-((oxadiazole-thioether)methyl), tetrahydrobenzothiophene Antiangiogenic (IC50 ~ nM range)
6-(5-Methylisoxazol-4-yl) derivative () Pyrimidin-4(3H)-one 6-(methylisoxazole), 2-(methylthio) Unknown (structural similarity)

Key Observations :

  • Substituent Impact on Bioactivity: The target compound’s 4-chlorobenzyl group may enhance binding affinity compared to non-halogenated analogues (e.g., ’s methylisoxazole derivative) due to increased hydrophobicity and halogen bonding .
  • Thioether vs. Oxadiazole: The oxazole-thioether side chain in the target compound differs from the oxadiazole in ’s VEGFR-2 inhibitors.
  • Core Heterocycle: Pyrido-pyrimidinones (target compound) vs. thieno-pyrimidinones () exhibit distinct electronic profiles, affecting charge distribution and target selectivity .

Bioactivity and Molecular Clustering

highlights that compounds with structural similarities cluster into groups with shared bioactivity profiles . For example:

  • Thieno-pyrimidinones () show antiangiogenic activity via VEGFR-2 inhibition, suggesting the target compound may share kinase-targeting mechanisms but with altered potency due to its oxazole-thioether side chain .
  • Pyrido-pyrimidinones with piperidine substituents () modulate cell proliferation, implying the target’s chlorobenzyl group could redirect activity toward different pathways (e.g., apoptosis vs. proliferation) .

Analytical Comparisons

NMR and MS/MS Profiling

  • NMR Shifts : demonstrates that substituents in regions analogous to the target compound’s oxazole-thioether (e.g., positions 29–36 and 39–44) induce distinct chemical shifts, which can predict binding interactions .
  • Molecular Networking: The target compound’s MS/MS fragmentation pattern (if available) would cluster with other sulfur-containing pyrido-pyrimidinones, as seen in ’s cosine score analysis .

Predictive Modeling (QSAR)

Per , QSAR models could predict the target compound’s bioactivity by comparing its substituents to training sets of pyrido-pyrimidinones. For instance:

  • The 4-chlorobenzyl group’s Hammett σ value (electron-withdrawing) may enhance electron-deficient aromatic interactions in kinase ATP-binding pockets .
  • The oxazole-thioether ’s logP value likely increases membrane permeability relative to polar oxadiazoles .

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